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Disodium citrate - 144-33-2

Disodium citrate

Catalog Number: EVT-459908
CAS Number: 144-33-2
Molecular Formula: C6H8Na2O7+2
Molecular Weight: 238.10 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Chelation: Disodium citrate acts as a chelating agent, forming stable complexes with metal ions. This property is exploited in various applications, including the synthesis of nanoparticles [, ], prevention of blood coagulation [, ], and extraction of pesticides from complex matrices. [, ]
  • Buffering: The presence of both acidic and basic groups allows disodium citrate to act as a buffer, resisting changes in pH. This property is crucial in maintaining the stability of various solutions, such as those used in biological experiments [, ] and food preservation. []

Citric Acid

    Monosodium Citrate

    • Relevance: Monosodium Citrate, along with Disodium Citrate and Trisodium Citrate, forms a series of citrate salts with varying degrees of sodium substitution. These compounds share a structural similarity with Disodium Citrate and exhibit comparable chelating properties, making them useful in similar applications. They differ in their pH and buffering capacity based on their sodium content. []

      Potassium Citrate

      • Relevance: Potassium Citrate, like Disodium Citrate, acts as a chelating agent and influences the properties of solutions. Research on Terahertz Spectroscopy highlights the impact of both compounds on the absorption coefficient of solutions, attributing it to their influence on hydrogen bonds and cation radius. This underscores the significance of the cation in modulating the behavior of citrate salts. []

      Sodium Chloride (NaCl)

      • Relevance: Research investigating acid-heat-induced milk gels demonstrates the comparative effects of Disodium Citrate and Sodium Chloride on gel properties. While Disodium Citrate affects micellar calcium phosphate, Sodium Chloride primarily influences ionic strength. [] This study highlights the distinct mechanisms of action for these compounds despite their shared presence in food applications.
      • Relevance: Studies on acid-heat-induced milk gels explore the interplay between Disodium Citrate and Calcium Chloride. While Disodium Citrate can chelate calcium ions, affecting calcium-dependent processes, Calcium Chloride directly increases calcium concentration. [] Understanding this interplay is crucial in food applications where both compounds might be present, impacting texture and stability.

      Disodium Phosphate

      • Relevance: Disodium Phosphate, similar to Disodium Citrate, serves as a stabilizing agent in the production of concentrated milk products. Both compounds can interact with milk proteins, influencing the product's stability and preventing undesirable changes during storage. [] Their shared functionality highlights their potential as alternatives in food applications.

      Sodium Acetate

      • Relevance: In pesticide residue analysis, Disodium Citrate is part of a buffered extraction system alongside other salts like Sodium Chloride and Magnesium Sulfate. Comparatively, an alternative method employs Sodium Acetate in a similar buffering role. [] This highlights the interchangeability of these salts in specific applications while achieving comparable buffering outcomes.
      Overview

      Disodium citrate is a sodium salt of citric acid, commonly used in food, pharmaceuticals, and various industrial applications. Its chemical formula is C6H6Na2O7\text{C}_6\text{H}_6\text{Na}_2\text{O}_7, and it exists primarily as a dihydrate. Disodium citrate serves as a buffering agent, stabilizer, and emulsifier due to its ability to regulate pH levels and chelate metal ions.

      Source

      Disodium citrate is derived from citric acid, which is naturally found in citrus fruits. The compound is synthesized through neutralization reactions involving citric acid and sodium hydroxide or sodium carbonate. Its production can be scaled up for commercial purposes, making it widely available in various forms such as powder or granules.

      Classification

      Disodium citrate is classified as a food additive (E331) and is recognized as safe for consumption by regulatory bodies such as the United States Food and Drug Administration. It falls under the category of organic compounds and can be categorized further based on its functional properties, including buffering agents, emulsifiers, and stabilizers.

      Synthesis Analysis

      Methods

      The synthesis of disodium citrate typically involves the following methods:

      1. Neutralization Reaction: Citric acid is neutralized with sodium hydroxide or sodium carbonate in a controlled environment. For example, citric acid can be added slowly to a solution of sodium hydroxide at concentrations ranging from 22% to 25% .
      2. Crystallization: After neutralization, the resulting solution is concentrated and cooled to promote crystallization. The crystallized disodium citrate is then separated from the mother liquor through centrifugation .
      3. Drying: The crystallized product is dried at controlled temperatures (typically between 60°C to 65°C) to obtain the final product in a stable form .

      Technical Details

      The process requires precise control over temperature and concentration to ensure high yield and purity of disodium citrate. The stoichiometry of sodium hydroxide to citric acid typically ranges from 1:2.39 to 1:2.41, depending on the specific production method employed .

      Molecular Structure Analysis

      Structure

      Disodium citrate has a molecular structure characterized by two sodium ions associated with one citrate ion. The structural formula can be represented as:

      C6H6Na2O72H2O\text{C}_6\text{H}_6\text{Na}_2\text{O}_7\cdot 2\text{H}_2\text{O}

      Data

      • Molecular Weight: Approximately 236.10 g/mol
      • Melting Point: Decomposes upon heating rather than melting.
      • Solubility: Highly soluble in water, making it effective for various applications.
      Chemical Reactions Analysis

      Reactions

      Disodium citrate participates in several chemical reactions:

      1. Buffering Action: It acts as a buffer by maintaining pH levels in solutions, particularly in biological systems.
      2. Chelation: Disodium citrate chelates metal ions, preventing precipitation in solutions where metal ions are present.
      3. Reactions with Acids: It can react with acids to release carbon dioxide, which is utilized in baking processes.

      Technical Details

      The buffering capacity of disodium citrate is particularly useful in biochemical applications where maintaining a stable pH is crucial for enzymatic reactions.

      Mechanism of Action

      Process

      Disodium citrate functions primarily through its ability to dissociate into sodium ions and citrate ions when dissolved in water. The citrate ions can interact with hydrogen ions (H+\text{H}^+), effectively neutralizing excess acidity:

      Citrate+H+Citrate H\text{Citrate}+\text{H}^+\rightleftharpoons \text{Citrate H}

      This equilibrium helps stabilize pH levels within a desired range.

      Data

      The pKa values for citric acid (which influence disodium citrate's buffering capacity) are approximately 3.06, 4.76, and 6.40, indicating its effectiveness across various pH ranges.

      Physical and Chemical Properties Analysis

      Physical Properties

      • Appearance: White crystalline powder
      • Odor: Odorless
      • Taste: Slightly salty with a sour flavor
      • Density: Approximately 1.67 g/cm³

      Chemical Properties

      Applications

      Disodium citrate has diverse applications across various fields:

      1. Food Industry: Used as an acidity regulator, emulsifier, and preservative.
      2. Pharmaceuticals: Acts as a buffering agent in injectable solutions and oral medications.
      3. Cosmetics: Employed in formulations for its stabilizing properties.
      4. Industrial Uses: Utilized in detergents and cleaning products due to its chelating ability.
      Introduction to Disodium Citrate

      Historical Context and Discovery

      The origins of disodium citrate trace back to early citric acid research. Persian alchemist Jābir ibn Ḥayyān first documented citric acid in the 8th century, but systematic isolation began in 1784 when Swedish chemist Carl Wilhelm Scheele crystallized it from lemon juice [7]. Industrial-scale citrate production commenced in 1890 at an Italian lemon processing facility, though this method faced limitations due to seasonal fruit supply and geographical constraints [7].

      A pivotal advancement occurred in 1917 when American food chemist James Currie discovered that specific strains of Aspergillus niger could efficiently produce citric acid from sugar substrates. This microbial fermentation process, commercialized by Pfizer in 1919, enabled cost-effective mass production of citrate salts, including disodium citrate [7]. The development revolutionized citrate accessibility, supporting its expansion into food, pharmaceutical, and industrial applications throughout the 20th century.

      Table: Historical Development Timeline of Citrate Salts

      YearMilestoneSignificance
      1784Citric acid crystallization by ScheeleFirst isolation of pure citric acid
      1890Industrial lemon juice production beginsEarly commercial citrate extraction
      1917Currie's microbial fermentation discoveryEnabled scalable citrate production
      1919Pfizer's commercial fermentation processMass production of citrate salts commenced

      Chemical Definition and Classification

      Disodium citrate, systematically named disodium 3-carboxy-3-hydroxypentanedioate (chemical formula: Na₂C₆H₆O₇), is an acid salt derived from partial neutralization of citric acid [2] [4]. It belongs to the sodium citrate family, which includes three primary forms differentiated by their degree of neutralization:

      • Monosodium citrate (NaC₆H₇O₇)
      • Disodium citrate (Na₂C₆H₆O₇)
      • Trisodium citrate (Na₃C₆H₅O₇) [1]

      Structurally, disodium citrate features two sodium ions replacing protons at one carboxylic acid group and the hydroxyl group of citric acid, leaving one carboxylic acid protonated. This configuration confers unique physicochemical properties:

      • Buffering capacity: Maintains stable pH (typically 4.5–6.5) by resisting acidity changes [1]
      • Sequestration: Chelates divalent metal ions (e.g., calcium, magnesium) through its tridentate ligand structure [1] [2]
      • Solubility: Highly water-soluble (approximately 720 g/L at 25°C) but insoluble in ethanol [1] [2]
      • Physical form: Typically appears as a white, odorless crystalline powder [1]

      Functionally, it is classified as:

      • Acidity regulator (E331ii in the E-number system) [2] [4]
      • Emulsifying salt: Modifies protein interactions in dairy matrices
      • Antioxidant synergist: Enhances efficacy of primary antioxidants [2]
      • Pharmaceutical alkalizing agent: Neutralizes excess acid in biological systems [4]

      Table: Functional Classification of Disodium Citrate

      Application DomainPrimary FunctionMechanism of Action
      Food TechnologyAcidity regulatorModulates pH via weak acid/conjugate base equilibrium
      Dairy ProcessingEmulsifierCalcium chelation enables protein dispersion
      Food PreservationAntioxidant synergistMetal ion sequestration prevents oxidation catalysis
      PharmaceuticalsUrinary alkalinizerIncreases bicarbonate precursors in renal tubules
      DetergentsBuilderWater softening via calcium/magnesium chelation

      Regulatory Status and Global Production Trends

      Disodium citrate holds internationally recognized regulatory approvals:

      • Food: Designated E331(ii) in the European Union and GRAS (Generally Recognized As Safe) by the U.S. FDA [1] [4]
      • Pharmaceuticals: Included in pharmacopeial monographs (USP/EP) for anticoagulant and buffering applications [2] [4]
      • Global compliance: Meets Kosher and Halal certification requirements, facilitating worldwide trade [3] [9]

      The global market for sodium citrates (including disodium citrate) demonstrates robust expansion:

      • Market valuation reached $1.5 billion in 2024, projected to hit $2.3 billion by 2033 at a 5.2% CAGR [6] [9]
      • North America dominates consumption (35–40% market share), driven by processed food demand and pharmaceutical innovations [3] [10]
      • Asia-Pacific exhibits the fastest growth (6–7% CAGR), fueled by industrialization in China and India [9] [10]
      • Europe maintains steady demand (4.2% CAGR) with emphasis on clean-label foods and sustainable production [9]

      Production methodologies have evolved significantly:

      • Primary method: Microbial fermentation of carbohydrate sources (corn syrup, molasses) using Aspergillus niger, followed by fractional crystallization [1] [7]
      • Capacity expansions: Key producers (Jungbunzlauer, Cargill, ADM) invested in fermentation technology to enhance yield and sustainability [3] [6]
      • Regional shifts: While North America and Europe remain production hubs, 65% of new capacity is being built in Asia-Pacific to leverage cost efficiencies [10]

      Table: Global Sodium Citrate Market Segmentation (2024)

      SegmentCharacteristicsLeading Regions
      By Application
      Food & Beverage48–52% market shareNorth America, EU
      Pharmaceuticals25–28% market shareNorth America, Japan
      Detergents/Cleaners15–18% market shareAsia-Pacific, EU
      Cosmetics5–7% market shareGlobal
      By Form
      Powder70–75% market shareGlobal
      Granules20–22% market shareNorth America, EU
      Liquid5–8% market shareAsia-Pacific

      Sector-specific drivers include:

      • Food industry: Demand for natural preservatives in convenience foods and beverages [3] [6]
      • Pharmaceuticals: Utilization in anticoagulant therapies and metabolic acidosis treatments [4] [9]
      • Sustainability: Transition to bio-based production aligns with circular economy principles in manufacturing [3] [9]

      Future production trends focus on:

      • Green chemistry: Renewable energy-powered fermentation and waste stream valorization
      • Precision purification: Membrane filtration technologies replacing chemical purification
      • Regionalization: Localized production clusters minimizing supply chain vulnerabilities [3] [9] [10]

      Properties

      CAS Number

      144-33-2

      Product Name

      Disodium citrate

      IUPAC Name

      disodium;2-hydroxypropane-1,2,3-tricarboxylic acid

      Molecular Formula

      C6H8Na2O7+2

      Molecular Weight

      238.10 g/mol

      InChI

      InChI=1S/C6H8O7.2Na/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;/q;2*+1

      InChI Key

      CEYULKASIQJZGP-UHFFFAOYSA-N

      SMILES

      C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O.[Na+].[Na+]

      Canonical SMILES

      C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Na+].[Na+]

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